
4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide" is structurally related to a class of compounds that have been synthesized and studied for their potential biological activities. Although the exact compound is not described in the provided papers, similar compounds with variations in their piperazine and carboxamide components have been reported to exhibit selective binding to dopamine receptors and possess antitumor activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including condensation, amination, and cyclization processes. For instance, the synthesis of a structurally related compound with antitumor activity involved the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with an aminated indazole derivative . Similarly, the synthesis of N-methylpiperazine derivatives was achieved by reacting 1-methylpiperazine with various benzoyl chlorides and subsequent reactions with different amines . These methods could potentially be adapted for the synthesis of "4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide".
Molecular Structure Analysis
The molecular structure of related compounds has been determined using crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure of a related antitumor compound was determined, which could provide insights into the conformational preferences and potential binding interactions of "4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide" .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to bind selectively to biological targets. For example, certain carboxamide-linked piperazine derivatives have shown high selectivity for dopamine D3 receptors over D2 receptors, which is influenced by the presence of the carbonyl group in the amide linker . This suggests that the chemical functionality present in "4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide" could also play a critical role in its biological activity.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide" are not directly reported, related compounds have shown distinct biological properties, such as inhibitory capacity against cancer cell proliferation . The presence of different substituents on the piperazine ring and the carboxamide group can significantly influence the lipophilicity, solubility, and overall pharmacokinetic profile of these molecules.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of New Amides : Research led by Koroleva et al. (2011) described the synthesis of new carboxylic acid amides, including those containing an N-methylpiperazine fragment, which is structurally related to "4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide". These compounds were synthesized as potential intermediates for developing antileukemic agents, highlighting the importance of such structures in medicinal chemistry (Koroleva et al., 2011).
Hydrogen Bonding Studies : In the context of understanding the molecular interactions of related compounds, Kubicki et al. (2000) investigated the crystal structures of anticonvulsant enaminones, revealing significant insights into hydrogen bonding and molecular conformations. Such studies are crucial for designing drugs with improved efficacy and stability (Kubicki et al., 2000).
Biological Activities
Anticancer and Anti-inflammatory Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, which showed promising anticancer and anti-5-lipoxygenase activities. These findings suggest that compounds with similar structural features might possess significant therapeutic potential (Rahmouni et al., 2016).
Metabolism and Pharmacokinetics : Jiang et al. (2007) studied the metabolism of a structurally related compound, 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride, in rat bile. This research provides valuable insights into the metabolic pathways and potential toxicity profiles of similar compounds, which is essential for drug development (Jiang et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-4-18(5-2)16(21)20-10-8-19(9-11-20)14-7-6-13(3)15(17)12-14/h6-7,12H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUNKFMTILTEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-4-methylphenyl)-N,N-diethylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)
![N-cyclohexyl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2552055.png)
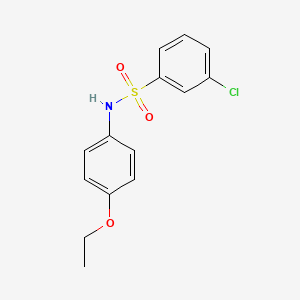
![1-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2552057.png)
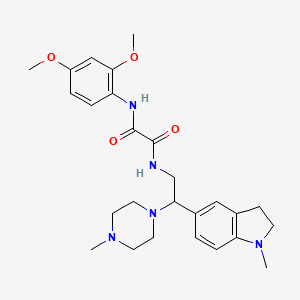
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

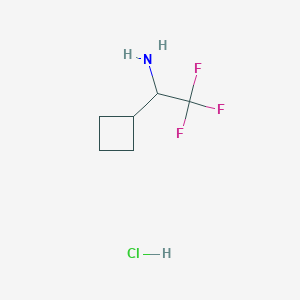
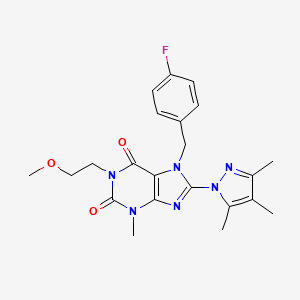
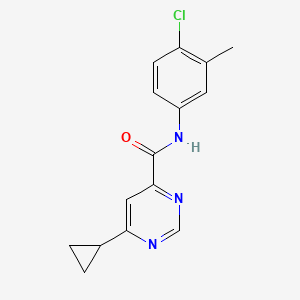
![1-benzyl-2-(4,4-dimethyloxazolidine-3-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2552070.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2552071.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
![1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride](/img/structure/B2552073.png)